2-Propionamidobenzoic acid

Vue d'ensemble

Description

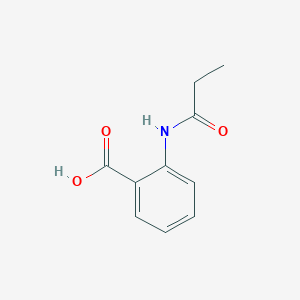

2-Propionamidobenzoic acid, also known as 2-(propanoylamino)benzoic acid, is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzoic acid where the carboxyl group is substituted with a propionamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propionamidobenzoic acid typically involves the reaction of anthranilic acid with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Propionamidobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to yield corresponding carboxylic acids.

Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Primary amines.

Substitution: Nitro and halogenated derivatives of this compound.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

2-Propionamidobenzoic acid is derived from benzoic acid and features a propamido group along with a hydroxyphenyl group. Its molecular formula is with a molecular weight of approximately 285.29 g/mol. The compound exhibits significant anti-inflammatory , antioxidant , and antihistaminic properties, making it suitable for various therapeutic applications.

Anti-inflammatory Properties

This compound has been shown to inhibit mast cell degranulation, effectively reducing the secretion of pro-inflammatory cytokines. This property makes it valuable in treating chronic inflammatory skin conditions such as:

- Eczema

- Psoriasis

- Seborrheic Dermatitis

Clinical studies have demonstrated that formulations containing HPPA can significantly alleviate symptoms such as itching and redness. For instance, a non-steroidal cream containing HPPA reduced skin itchiness by 65% within two weeks of application.

Wound Healing

Research indicates that HPPA promotes wound healing by enhancing cell proliferation and collagen synthesis. It accelerates the healing process through its ability to modulate inflammatory responses and facilitate tissue regeneration . This makes it a promising candidate for topical formulations aimed at wound care.

Oxidative Stress Reduction

HPPA's antioxidant properties allow it to combat oxidative stress caused by reactive oxygen species (ROS), which are implicated in skin aging. Studies have shown that HPPA effectively suppresses the production of ROS and the expression of matrix metalloproteinases (MMPs), key factors in the degradation of collagen and elastin .

Skin Brightening

HPPA has been found to improve skin tone by reducing hyperpigmentation and dark spots, contributing to a more even complexion. Its incorporation into anti-aging products helps maintain skin elasticity and reduces the appearance of fine lines and wrinkles .

Sunscreen Applications

One of the primary uses of HPPA is in sunscreens due to its ability to absorb UV radiation. It provides broad-spectrum protection against both UVA and UVB rays, thus preventing sunburn and premature aging caused by sun exposure .

Moisturizers and Skin Soothing Creams

HPPA is frequently included in moisturizers for its hydrating properties, which help maintain skin moisture levels. Its anti-irritant effects make it suitable for sensitive skin formulations, providing relief from irritation and enhancing overall skin texture .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Propionamidobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

2-Acetamidobenzoic acid: Similar structure but with an acetamide group instead of a propionamide group.

2-Benzamidobenzoic acid: Contains a benzamide group instead of a propionamide group.

2-Butyramidobenzoic acid: Features a butyramide group instead of a propionamide group.

Uniqueness: 2-Propionamidobenzoic acid is unique due to its specific propionamide substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Activité Biologique

2-Propionamidobenzoic acid, also known as 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, is a synthetic compound derived from oats, recognized for its diverse biological activities. This compound exhibits significant anti-inflammatory, antioxidant, and potential anti-cancer properties, making it a candidate for various therapeutic applications, particularly in skin care and oncology.

Anti-Inflammatory Properties

This compound has demonstrated potent anti-inflammatory effects through several mechanisms:

- Mast Cell Degranulation Inhibition : The compound interacts with the neurokinin-1 receptor (NK1R), effectively inhibiting mast cell degranulation. This action reduces the release of pro-inflammatory mediators, thus alleviating conditions such as chronic pruritus and inflammatory skin diseases like eczema and psoriasis .

- Cytokine Modulation : It decreases the secretion of interleukin-6 (IL-6), a cytokine involved in inflammatory responses, contributing to its overall anti-inflammatory profile .

Antioxidant Activity

Research indicates that this compound can mitigate oxidative stress by:

- Inhibiting Reactive Oxygen Species (ROS) : The compound significantly reduces UVB-induced ROS production in human dermal fibroblasts. This action is crucial in preventing photoaging and skin damage caused by UV radiation .

- Matrix Metalloproteinase Regulation : It suppresses the expression of matrix metalloproteinases (MMPs), specifically MMP-1 and MMP-3, which are often upregulated in response to UV exposure. By regulating these enzymes, the compound helps maintain skin integrity and elasticity .

Potential Anti-Cancer Effects

The compound has shown promise in cancer research:

- Inhibition of Cancer Cell Invasion : In studies involving MCF-7 breast cancer cells, this compound inhibited MMP-9 expression and cell invasion induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). This effect is mediated through the suppression of MAPK/NF-κB signaling pathways, which are critical for cancer progression .

Case Studies and Clinical Applications

- Skin Therapy : In clinical settings, formulations containing this compound have been used to treat conditions like atopic dermatitis. A study reported a significant reduction in symptoms after three weeks of treatment with a topical formulation containing this compound .

- Cosmetic Applications : The compound's ability to inhibit UV-induced skin damage suggests its potential use in skincare products aimed at preventing premature aging. Its incorporation into cosmetic formulations has been explored due to its skin-soothing properties and effectiveness against inflammatory responses .

Table 1: Summary of Biological Activities

Case Study Example

A notable case involved a 29-year-old female with generalized eczema who experienced significant improvement after using a cream containing this compound. Patch testing indicated that the symptoms were likely exacerbated by other compounds but highlighted the effectiveness of the cream in managing her skin condition .

Q & A

Q. Basic: What established synthetic routes exist for 2-Propionamidobenzoic acid, and which reaction conditions yield optimal purity?

Methodological Answer:

The synthesis typically involves propionylation of 2-aminobenzoic acid derivatives using propionyl chloride or anhydride under reflux conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Purification : Recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 columns with acetonitrile/water gradients) ensures high purity. Validate purity via melting point analysis and HPLC (>95% purity threshold) .

Q. Advanced: How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, impurities, or calibration errors. Mitigation strategies include:

- Standardized protocols : Use deuterated solvents (DMSO-d6 or CDCl3) and internal standards (e.g., TMS) for NMR .

- Cross-validation : Compare data with authoritative databases (NIST Chemistry WebBook) and replicate experiments across labs .

- Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the propionamide and benzoic acid moieties. Key peaks: aromatic protons (δ 7.5–8.2 ppm), amide proton (δ ~10 ppm), and propionyl methyl group (δ 1.1–1.3 ppm) .

- IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

- Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ and fragmentation patterns .

Q. Advanced: What strategies can elucidate the structure-activity relationship (SAR) of this compound in pharmacological studies?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase enzymes). Validate with mutagenesis studies .

- Analog synthesis : Modify the propionamide or benzoic acid groups and compare bioactivity (e.g., IC50 values in enzyme inhibition assays) .

- In vitro assays : Test cytotoxicity (MTT assay) and selectivity across cell lines to rule off-target effects .

Q. Basic: How should researchers design stability studies for this compound under varying conditions?

Methodological Answer:

- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .

- Kinetic analysis : Calculate degradation rate constants (Arrhenius equation) to predict shelf life .

- Degradant identification : Use LC-MS/MS to characterize byproducts and infer degradation pathways .

Q. Advanced: How can conflicting bioactivity results in different cell lines be systematically addressed?

Methodological Answer:

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher activity in epithelial vs. fibroblast lines) .

- Controlled variables : Standardize cell passage number, culture media, and assay conditions (e.g., incubation time, serum concentration) .

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways contributing to variability .

Q. Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-UV : Use a C18 column with mobile phase (0.1% formic acid in water:acetonitrile, 70:30), detection at 254 nm. Validate linearity (R² >0.99) and LOD/LOQ .

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for biological samples .

Q. Advanced: What computational approaches can predict the physicochemical properties of this compound?

Methodological Answer:

Propriétés

IUPAC Name |

2-(propanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZERPPGRNIIZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390815 | |

| Record name | 2-Propionamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19165-26-5 | |

| Record name | 2-Propionamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.